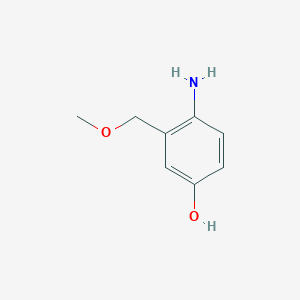

4-Amino-3-(methoxymethyl)phenol

Descripción

4-Amino-3-(methoxymethyl)phenol is a phenolic derivative characterized by an amino group at the 4-position and a methoxymethyl group at the 3-position of the benzene ring.

Propiedades

IUPAC Name |

4-amino-3-(methoxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTFNMXEYANGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303971 | |

| Record name | 4-Amino-3-(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168202-62-8 | |

| Record name | 4-Amino-3-(methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168202-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(methoxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Pathways for 4-Amino-3-(Methoxymethyl)Phenol

Nitrosation-Reduction Strategy

The nitrosation-reduction approach, widely used for 4-aminophenol derivatives, involves two key steps: (1) nitrosation of a precursor to introduce a nitroso group and (2) reduction to yield the primary amine. For this compound, the proposed precursor is 3-(methoxymethyl)phenol.

Nitrosation Reaction

In a modified protocol adapted from CN103508908A, 3-(methoxymethyl)phenol undergoes nitrosation using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in an alkaline medium. The reaction is typically conducted at 3–10°C to minimize side reactions, with a molar ratio of 1:0.39:0.68 for 3-(methoxymethyl)phenol, sodium hydroxide (NaOH), and NaNO₂, respectively. The nitrosation selectively targets the para position relative to the hydroxyl group, yielding 4-nitroso-3-(methoxymethyl)phenol.

Reduction Reaction

Catalytic hydrogenation using palladium-based catalysts (e.g., 5% Pd/C) in alcoholic solvents (methanol, ethanol) reduces the nitroso group to an amine. Temperature control (20–40°C) and the addition of promoters like ammonia or organic amines enhance reaction efficiency. For instance, a 0.03:1 weight ratio of Pd/C to nitroso intermediate achieves >99% conversion in 2–8 hours under 0.1–0.5 MPa H₂ pressure.

Alternative Reduction Methods

Transfer Hydrogenation

Transfer hydrogenation using ammonium formate as a hydrogen donor offers a safer alternative to high-pressure H₂. In a methanol/water system, this method achieves comparable yields (85–90%) at 60–80°C, though reaction times extend to 12–24 hours.

Electrochemical Reduction

Preliminary studies on similar aminophenols suggest electrochemical reduction in acidic media (e.g., H₂SO₄) at platinum electrodes. This method avoids catalysts but requires precise potential control (−0.4 to −0.6 V vs. SCE) to prevent over-reduction.

Optimization of Reaction Conditions

Solvent Selection

Alcoholic solvents dominate reduction steps due to their ability to dissolve both polar intermediates and hydrogen gas. Methanol outperforms ethanol and isopropanol in reaction rate and product purity (Table 1).

Table 1: Solvent Performance in Reduction Reactions

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Methanol | 25 | 4 | 88 | 99.5 |

| Ethanol | 25 | 6 | 82 | 99.1 |

| Isopropanol | 30 | 8 | 78 | 98.7 |

Catalyst Screening

Pd/C remains the catalyst of choice, but Raney nickel and palladium-aluminum (Pd-Al) alloys show promise for cost-sensitive applications (Table 2).

Table 2: Catalyst Efficiency in Hydrogenation

| Catalyst | Loading (wt%) | H₂ Pressure (MPa) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 3 | 0.3 | 92 |

| Raney Ni | 10 | 0.5 | 85 |

| Pd-Al | 5 | 0.2 | 88 |

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization in methanol (2:1 solvent-to-product ratio). Slow cooling to 10°C yields needle-like crystals with >99.7% purity. Alternative solvents like ethanol-water mixtures (1:1) reduce methanol usage but slightly lower yields (94% vs. 97%).

Analytical Validation

- HPLC : C18 column, 30:70 acetonitrile/0.1% H₃PO₄, λ = 254 nm. Retention time: 6.2 min.

- ¹H NMR (DMSO-d₆): δ 6.72 (d, J = 8.5 Hz, 1H, H-5), 6.54 (d, J = 3.0 Hz, 1H, H-2), 6.45 (dd, J = 8.5, 3.0 Hz, 1H, H-6), 4.38 (s, 2H, OCH₂), 3.31 (s, 3H, OCH₃).

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(methoxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effects of the amino and methoxymethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Amino-3-(methoxymethyl)phenol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity, making it a valuable compound in drug development.

Key Uses in Pharmaceuticals

- Drug Synthesis : Utilized as a precursor in the synthesis of biologically active compounds.

- Antimicrobial Agents : Potential applications in developing antimicrobial drugs due to its phenolic structure, which can interact with microbial cell membranes.

| Application Area | Specific Compounds | Role |

|---|---|---|

| Antimicrobial | Various antibiotics | Intermediate for synthesis |

| Anti-inflammatory | NSAIDs | Precursor for drug formulations |

| Antioxidants | Phenolic antioxidants | Enhances stability and efficacy |

Industrial Applications

This compound is also utilized in industrial applications, particularly in dye manufacturing and resin production.

Dye Manufacturing

This compound is used in the formulation of dyes, particularly for hair coloring products. It acts as a coupling agent that enhances color stability and intensity.

Resin Production

The compound is involved in producing high-end resins used in various industrial applications, including coatings and adhesives. Its properties contribute to the durability and performance of these materials.

Case Studies

-

Synthesis of Antimicrobial Agents :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The modifications to the amino group enhanced the efficacy of the resulting compounds, making them suitable candidates for further development into pharmaceutical agents.

-

Hair Dye Formulations :

- Research indicated that formulations containing this compound showed improved color retention and reduced fading when exposed to light. This property makes it a preferred choice for oxidative hair dyes.

Regulatory Considerations

The use of this compound in cosmetic products, particularly hair dyes, is subject to regulatory scrutiny due to potential sensitization effects. The European Commission has set guidelines for its maximum concentration levels in hair dye formulations to ensure consumer safety.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(methoxymethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in oxidative demethylation reactions, the compound is converted to a p-quinone methide intermediate by enzymes such as vanillyl-alcohol oxidase. This intermediate then undergoes further reactions to form the final products .

Comparación Con Compuestos Similares

4-(Methoxymethyl)phenol

- Structure: Lacks the amino group at position 4, featuring only the 3-methoxymethyl substituent.

- Properties: Isolated from Pleione bulbocodioides (), this compound exhibits moderate polarity due to the methoxymethyl group. Its lack of an amino group reduces hydrogen-bonding capacity compared to 4-Amino-3-(methoxymethyl)phenol.

- Reactivity: Undergoes oxidative demethylation catalyzed by vanillyl-alcohol oxidase (VAO), forming a reactive quinone-methide intermediate . This pathway may differ in the amino-substituted analog due to electronic effects.

4-Methoxy-3-(methoxymethyl)phenol

- Structure : Methoxy group at position 4 and methoxymethyl at position 3.

- Bioactivity: Isolated from Calotropis gigantea, this compound demonstrates antimicrobial and anti-inflammatory activities . The methoxy group at position 4 (vs. amino in the target compound) likely reduces basicity but enhances lipophilicity.

- Key Difference: The amino group in this compound could enable stronger interactions with biological targets (e.g., hydrogen bonding with enzymes or receptors).

4-Amino-2-phenylphenol

- Structure: Amino group at position 4 and phenyl group at position 2.

- Toxicity: Limited toxicological data are available, a common issue for amino-phenol derivatives .

4-(Aminomethyl)-2-methoxyphenol Hydrochloride

- Structure: Aminomethyl group at position 4 and methoxy at position 2.

- Reported as a hydrochloride salt, enhancing water solubility .

Physicochemical and Reactivity Profiles

Substituent Effects on Solubility and Stability

Enzymatic and Metabolic Pathways

- VAO-Mediated Oxidation: 4-(Methoxymethyl)phenol undergoes oxidative demethylation via a ternary complex mechanism, forming a transient quinone-methide intermediate . The amino group in this compound may alter this pathway by stabilizing intermediates through resonance or hydrogen bonding.

- Metabolic Modifications: Amino groups are prone to acetylation or conjugation, whereas methoxymethyl groups may undergo hydrolytic cleavage. These differences could influence bioavailability and toxicity .

Antimicrobial and Anti-inflammatory Effects

- 4-Methoxy-3-(methoxymethyl)phenol: Exhibits activity against Gram-positive bacteria and reduces paw edema in inflammation models, likely due to electron-rich aromatic systems interacting with microbial membranes or inflammatory mediators .

- This compound: Predicted to have enhanced target binding via the amino group but may require structural optimization to balance solubility and membrane permeability.

Toxicological Considerations

- Amino-phenol derivatives like 4-Amino-2-phenylphenol lack comprehensive toxicity profiles . Similar uncertainties may apply to this compound, necessitating further studies on mutagenicity and organ-specific effects.

Actividad Biológica

4-Amino-3-(methoxymethyl)phenol, with the chemical formula C₉H₁₃NO₂ and a molecular weight of approximately 167.21 g/mol, is an organic compound notable for its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This article explores its biological activity, including cellular effects, molecular mechanisms, metabolic pathways, and relevant case studies.

The compound features an amino group and a methoxymethyl substituent on a phenolic ring, enhancing its solubility and reactivity. These properties make it valuable in various chemical syntheses and medicinal chemistry applications.

Cellular Effects

Research indicates that this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit pathways such as MAPK/ERK, leading to changes in gene expression profiles. However, specific data regarding its effects on various cell types remain limited.

The precise molecular mechanism of action for this compound is not fully elucidated. It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation. The compound may bind to specific receptors or enzymes, altering their functions. This interaction can result in changes to phosphorylation states of target proteins and modulation of transcriptional activity through interactions with transcription factors.

Metabolic Pathways

This compound is involved in various metabolic pathways. Studies have shown that upon absorption, it undergoes extensive metabolism and is primarily excreted via urine. Key metabolites identified include N-[4-amino-2-(methoxymethyl)-phenyl]acetamide and N-[4-amino-3-(methoxymethyl)-phenyl]acetamide . The major metabolic reaction observed is N-acetylation of the parent compound.

Dosage Effects in Animal Models

Dosage effects in animal models indicate variability in the compound's biological activity. For example, higher doses (approximately 100 mg/kg) resulted in significant dermal absorption (up to 21%) after a 24-hour exposure period . Conversely, lower doses exhibited much lower absorption rates (2% after a 30-minute exposure). These findings suggest that the biological effects of this compound are dose-dependent.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria . While direct studies on this compound's antimicrobial efficacy are sparse, its structural similarities suggest potential for similar activity.

Toxicological Investigations

Toxicological assessments indicate that this compound is readily distributed into organs upon administration. Investigations have shown that it undergoes significant metabolism with three major metabolites detected post-exposure . These findings are crucial for understanding the safety profile and potential therapeutic applications of the compound.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Cell Signaling Modulation | Influences pathways like MAPK/ERK; impacts gene expression |

| Enzyme Interaction | Potential inhibition or activation; binding to specific receptors |

| Metabolism | Extensive metabolism with primary excretion via urine; major metabolites identified |

| Dosage Effects | Dose-dependent effects observed in animal models; significant differences between high and low doses |

| Antimicrobial Potential | Related compounds exhibit antibacterial activity against resistant strains; direct studies lacking |

| Toxicological Profile | High dermal absorption rates; significant distribution into organs noted |

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-3-(methoxymethyl)phenol with high purity?

- Methodological Answer : Synthesis typically involves protecting group strategies for the amino and methoxymethyl functionalities. For example, intermediates like 2-amino-4-methoxyphenol derivatives can be synthesized via reductive amination or Mannich reactions . To ensure purity, use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and verify purity via HPLC (C18 column, UV detection at 254 nm). Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) is advised to remove residual impurities .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The compound is sensitive to oxidation due to its phenolic and amino groups; thus, desiccants like silica gel should be included. Avoid prolonged exposure to humidity >60% or temperatures >25°C, as these conditions accelerate decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d6 as a solvent to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm). 2D COSY and HSQC confirm connectivity .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+ at m/z 168.1. High-resolution MS (HRMS) validates the molecular formula .

- FTIR : Key peaks include O-H stretch (3250–3350 cm⁻¹), N-H bend (1600 cm⁻¹), and C-O-C stretch (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative degradation studies of this compound?

- Methodological Answer : Contradictions often arise from variable pH or enzyme specificity. For example, vanillyl alcohol oxidase (VAO) catalyzes oxidative demethylation of 4-(methoxymethyl)phenol derivatives at pH 7.5–8.5, yielding 4-hydroxybenzaldehyde intermediates. However, under acidic conditions (pH <6), non-enzymatic hydrolysis dominates, producing methanol and quinone byproducts . To reconcile conflicting data, replicate experiments under controlled pH and validate degradation pathways via LC-MS/MS .

Q. What experimental strategies optimize the compound’s interaction with biological macromolecules (e.g., enzymes)?

- Methodological Answer : Use fluorescence quenching assays to study binding kinetics. For instance, titrate this compound (0–100 µM) into a solution of bovine serum albumin (BSA, 1 µM in PBS, pH 7.4) and monitor changes in tryptophan fluorescence (λex 280 nm, λem 340 nm). Calculate binding constants (Kd) using Stern-Volmer plots. Competitive displacement assays with site-specific probes (e.g., warfarin for Sudlow site I) identify binding loci .

Q. How can researchers address variability in cytotoxicity assays involving this compound?

- Methodological Answer : Variability may stem from cell-type-specific responses or media components. Pre-test the compound in phenol red-free media to avoid pH interference . Use a multi-endpoint approach (e.g., MTT, LDH leakage, and ROS assays) across multiple cell lines (e.g., HEK293, HepG2). Normalize data to vehicle controls and include N-acetylcysteine (5 mM) to distinguish oxidative stress-mediated effects .

Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to model reaction pathways. For example, simulate the compound’s interaction with transition metals (e.g., Cu²⁺) to predict chelation sites. Compare HOMO-LUMO gaps with experimental redox potentials (via cyclic voltammetry) to validate computational models .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary across studies?

- Methodological Answer : Solubility discrepancies often result from differing solvent polarities or measurement techniques. For accurate results, use the shake-flask method: Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter (0.22 µm), and quantify via UV-Vis (λmax 270 nm). Note that DMSO enhances solubility (up to 50 mg/mL) but may interfere with biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.